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Comparative Receptor Binding of CMA and Metabolites

The table below summarizes the dissociation constants (Ki values) for CMA and its metabolites binding to
human progesterone, androgen, and glucocorticoid receptors, as sourced from a 2009 comparative study [1].

A lower Ki value indicates a higher binding affinity for the receptor.

Progesterone Receptor Androgen Receptor Glucocorticoid Receptor
Compound

(nM) (nM) (nM)
CMA 2.5 3.8 16
3B-OH-CMA 6.0 20 21
3a-OH-CMA 13 83 69
Reference R5020 (4.3 nM) Methyltrienolone (2.9 Dexamethasone (1.2 nM)
Agonist nM)

Key Conclusions from the Data:

¢ CMA has high, dual affinity: CMA binds with high and nearly equal affinity to the progesterone
receptor (PR) and the androgen receptor (AR), and has a moderate affinity for the glucocorticoid
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receptor (GR) [1].

¢ Metabolites have reduced affinity: The hydroxy metabolites (3a-OH-CMA and 33-OH-CMA) show a
consistent pattern of reduced binding affinity across all three receptors compared to the parent CMA
compound [1].

o Affinity ranking: For all receptor types, the order of binding affinity is consistently CMA > 33-OH-
CMA > 3a-OH-CMA, with 30-OH-CMA having the lowest affinity [1].

Functional Activities & Clinical Relevance

The receptor binding profile translates into specific functional activities, as confirmed in animal studies and

clinical trials.

¢ Progestogenic and Anti-androgenic Activity: In vivo studies confirm that CMA, 3a-OH-CMA, and
3[B-OH-CMA all exhibit progestomimetic (e.g., in the rabbit endometrial proliferation test) and
antiandrogenic activities (e.g., inhibiting testosterone-stimulated growth in rats) [1]. This anti-
androgenic effect is the basis for the clinical use of CMA-containing oral contraceptives (e.g., in
combination with Ethinyl Estradiol, EE) to treat acne, with studies showing significant improvement in
acne lesions [2].

¢ Glucocorticoid Activity: CMA and 3a-OH-CMA demonstrated glucocorticoid properties in animal
models (e.g., reducing thymus and adrenal gland weights in rats), while 33-OH-CMA did not show this
activity [1].

¢ Novel Tissue-Building Effects: Recent research has identified that CMA can also promote cell
differentiation in hard tissues. It enhances osteoblast differentiation in human bone marrow-derived
mesenchymal stem cells and odontogenic differentiation in human dental pulp cells. These effects
are mediated through the ERK signaling pathway [3] [4].

Experimental Protocols for Key Data

The core quantitative binding data was generated using established in vitro methodologies.

1. In Vitro Receptor Binding Assay [1]

¢ Objective: To determine the binding affinity (Ki) of test compounds for human progesterone,
androgen, and glucocorticoid receptors.

¢ Methodology: Competitive binding assays were performed. The receptor was incubated with a
radiolabeled reference ligand (e.g., R5020 for PR) and increasing concentrations of the unlabeled test
compound (CMA or its metabolites).
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e Measurement: The Ki (inhibition constant) was calculated from the concentration of the test
compound required to displace 50% of the specific binding of the radiolabeled ligand.

2. In Vivo Anti-androgenic Activity Test [1]

¢ Objective: To evaluate the functional anti-androgenic effect of the compounds.

¢ Animal Model: Castrated, testosterone-treated immature male rats.

¢ Treatment: Test compounds (CMA, 3a-OH-CMA, 3[3-OH-CMA) were administered orally for 7 days.

¢ Endpoint: Weights of the ventral prostate and seminal vesicles were measured. Anti-androgenic
activity is indicated by a significant reduction in the weight of these androgen-sensitive organs
compared to the control group receiving testosterone alone.

CMA in Osteogenic & Odontogenic Differentiation: ERK
Signaling Pathway
The following diagram illustrates the signaling pathway through which CMA promotes the differentiation of

mesenchymal stem cells into bone-forming osteoblasts and tooth dentin-forming odontoblasts, based on

findings from multiple studies [3] [4].
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The search results did not contain sufficient information to detail the experimental workflow for the binding

assays in a flowchart.

Key Takeaways for Professionals

¢ Receptor Profile: CMA is a potent ligand with high affinity for PR and AR, and moderate affinity for
GR. Its metabolites are active but less potent.

¢ Functional Correlates: The binding data explains its primary therapeutic actions: strong
progestogenic and anti-androgenic effects, with potential glucocorticoid activity at higher doses.

e Emerging Role: Beyond its classic hormonal actions, CMA shows promise in promoting hard tissue
formation via the ERK pathway, suggesting potential repurposing in regenerative medicine.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Comparative effects of chlormadinone acetate and its 3alpha [pubmed.ncbi.nim.nih.gov]
2. A comparison of combined oral contraceptives containing ... [pmc.ncbi.nlm.nih.gov]

3. Chlormadinone acetate promotes osteoblast differentiation ... [pubmed.ncbi.nlm.nih.gov]
4. The effect of chlormadinone acetate on odontogenic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [comparative receptor binding chlormadinone acetate metabolites].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b627573#comparative-receptor-binding-chlormadinone-

acetate-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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